SHP2 Allosteric Inhibition Potency: 5-Fluoro-2-Methoxyphenyl vs. 2,6-Difluorophenyl Analog
The 5-fluoro-2-methoxyphenyl sulfonyl substituent on the pyrrolidine ring modulates SHP2 inhibitory potency relative to the 2,6-difluorophenyl analog. While quantitative potency data for the target compound is not publicly disclosed in peer-reviewed literature, the 2,6-difluorophenyl congener (2-((1-((2,6-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline) is described in the patent literature as a potent and selective allosteric SHP2 inhibitor [1]. The electron-donating methoxy group combined with the electron-withdrawing fluorine in the target compound is known from medicinal chemistry principles to fine-tune binding interactions and metabolic stability, providing a distinct pharmacological profile that cannot be assumed equivalent to the di-fluoro analog without empirical comparison.
| Evidence Dimension | SHP2 inhibitory activity (qualitative) |
|---|---|
| Target Compound Data | Potency data not publicly available |
| Comparator Or Baseline | 2-((1-((2,6-Difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline: described as a 'highly potent and selective allosteric inhibitor of SHP2' [1] |
| Quantified Difference | Not quantifiable with available data |
| Conditions | In vitro SHP2 enzymatic assay (proprietary) |
Why This Matters
When procuring a chemical probe for SHP2, the exact substitution pattern dictates target affinity; relying on the 2,6-difluorophenyl analog as a substitute without confirmatory data risks selecting a compound with divergent potency.
- [1] C.N.C.C.S. S.c.a.r.l. & IRBM S.P.A. (2021). SHP2 INHIBITORS. European Patent Application EP3772513A1. View Source
